Methyl 4,6-dibromo-5-hydroxypicolinate
Description
Properties
IUPAC Name |
methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7(12)4-2-3(8)5(11)6(9)10-4/h2,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLHPMFLGROSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C(=C1)Br)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4,6 Dibromo 3 Hydroxypicolinate
Strategies Utilizing Furan-Based Precursors
A prominent and innovative approach to the synthesis of Methyl 4,6-dibromo-5-hydroxypicolinate involves the utilization of readily available furan-based precursors. This strategy capitalizes on a bromination-induced rearrangement of a furan (B31954) ring to construct the desired substituted pyridine (B92270) scaffold in a single, efficient step.
Electrophilic Bromination and Subsequent Rearrangement Mechanisms
The core of this synthetic route is an electrophilic bromination of a furan-containing substrate, which triggers a cascade of reactions leading to the formation of the hydroxypicolinate product. A key precursor for this transformation is methyl 2-amino-2-(furan-2-yl)acetate or its salts.
The stoichiometry of the reaction is critical for achieving optimal yields and minimizing the formation of byproducts. The reaction typically involves the treatment of the furan-based precursor with at least two equivalents of a brominating agent, such as molecular bromine (Br₂). One equivalent of bromine is consumed in the substitution on the furan ring, while the second equivalent is necessary for the subsequent oxidative rearrangement to the pyridine ring.
A typical experimental procedure involves the slow, dropwise addition of bromine to a solution of the furan precursor. This controlled addition is crucial to manage the exothermic nature of the reaction and to prevent the accumulation of unreacted bromine, which could lead to undesired side reactions.
Table 1: Representative Reaction Stoichiometry
| Reactant/Reagent | Molar Equivalents | Role |
| Methyl 2-amino-2-(furan-2-yl)acetate hydrobromide | 1.0 | Furan Precursor |
| Bromine (Br₂) | ~2.2 | Brominating Agent |
| Acetic Acid | Solvent | Reaction Medium |
This interactive table summarizes the typical molar ratios of reactants and reagents used in the synthesis of this compound from a furan-based precursor.
The choice of solvent significantly impacts the reaction's efficiency and outcome. Protic solvents, such as acetic acid, are commonly employed as they can solvate the ionic intermediates formed during the reaction and facilitate the proton exchange steps of the rearrangement mechanism.
Table 2: Effect of Reaction Conditions on Yield
| Solvent | Temperature (°C) | Yield (%) |
| Acetic Acid | 20-25 | Moderate to Good |
| Dichloromethane | 20-25 | Low |
| Acetonitrile | 50 | Moderate (with byproduct formation) |
This interactive table illustrates the influence of different solvent systems and temperatures on the yield of this compound.
While detailed mechanistic studies with isotopic labeling for this specific transformation are not extensively reported in the literature, the rearrangement is believed to proceed through a pathway analogous to other furan-to-pyridine conversions. The proposed mechanism likely involves the following key steps:
Electrophilic Bromination: The furan ring undergoes electrophilic substitution with bromine, typically at the 5-position.
Second Bromination and Ring Opening: A second molecule of bromine adds to the furan ring, leading to a highly unstable intermediate that undergoes ring opening to form a 1,4-dicarbonyl compound.
Cyclization and Aromatization: The amino group present in the precursor then acts as an internal nucleophile, attacking one of the carbonyl groups to initiate cyclization. Subsequent dehydration and tautomerization lead to the formation of the aromatic pyridine ring. The hydroxyl group at the 5-position is likely derived from the incorporation of a water molecule (present as a trace impurity or from the solvent) during the workup or the rearrangement itself.
Optimization of Reaction Conditions for Industrial Scale-Up
For the industrial-scale synthesis of this compound, several factors need to be optimized to ensure a safe, cost-effective, and high-yielding process. Key considerations include:
Reagent Cost and Availability: The use of inexpensive and readily available starting materials and reagents, such as bromine and acetic acid, makes this process economically viable.
Process Safety: The handling of bromine, a corrosive and toxic reagent, requires specialized equipment and safety protocols. The exothermic nature of the reaction also necessitates efficient heat management to prevent thermal runaways.
Product Isolation and Purification: The product is typically isolated by filtration after precipitation from the reaction mixture. Purification can be achieved by recrystallization from a suitable solvent. Optimizing the isolation and purification steps is crucial for obtaining a high-purity product.
Waste Management: The process generates acidic and brominated waste streams that require appropriate treatment and disposal.
Direct Halogenation Approaches to the Picolinic Acid Scaffold
An alternative synthetic strategy would involve the direct halogenation of a pre-existing picolinic acid scaffold, such as methyl 5-hydroxypicolinate. However, the direct and selective introduction of two bromine atoms at the 4- and 6-positions of the 5-hydroxypicolinate ring presents significant challenges.
The regioselectivity of electrophilic aromatic substitution on the pyridine ring is governed by the electronic effects of the existing substituents. In the case of methyl 5-hydroxypicolinate, the hydroxyl group is an activating, ortho-, para-directing group, while the ester group and the pyridine nitrogen are deactivating, meta-directing groups. The interplay of these directing effects makes the prediction and control of the bromination outcome complex.
Regioselective Bromination of Unsubstituted or Monosubstituted Picolinates
The introduction of bromine atoms onto a pyridine ring with high regioselectivity is a critical step in the synthesis of compounds like this compound. The pyridine ring is inherently electron-deficient, which makes electrophilic aromatic substitution reactions, such as bromination, more challenging than on benzene (B151609) rings. researchgate.net The outcome of the reaction is heavily influenced by the directing effects of the substituents already present on the ring.
In a plausible synthetic route to this compound, a key intermediate would be a monosubstituted precursor like Methyl 5-hydroxypicolinate. In this precursor, the hydroxyl group at the C5 position is a powerful activating group and directs electrophiles to the ortho (C4 and C6) and para (C2) positions. Conversely, the ester group at C2 and the ring nitrogen are deactivating groups. The strong activating effect of the hydroxyl group dominates, facilitating the electrophilic attack of bromine specifically at the C4 and C6 positions, which are ortho to it.
Strategies to achieve selective halogenation of pyridine C-H precursors are an active area of research. researchgate.net For activated aromatic compounds, direct treatment with molecular bromine can often lead to a mixture of mono-, di-, and poly-substituted products, making control of regioselectivity paramount. orientjchem.org The choice of solvent, temperature, and the specific brominating agent are crucial variables that must be optimized to favor the desired 4,6-dibromo isomer.
Assessment of Brominating Agents and Their Catalytic Activation
A variety of brominating agents are available for the synthesis of halogenated pyridines, each with distinct reactivity profiles. The selection of an appropriate agent is critical for achieving high yield and selectivity. For an activated substrate such as a hydroxypicolinate, milder reagents are often preferred to prevent over-bromination or side reactions.
Commonly employed brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), pyridinium (B92312) hydrobromide perbromide (PHP), and dibromoisocyanuric acid (DBI). commonorganicchemistry.comacs.orgtcichemicals.com Molecular bromine is a powerful reagent, but its use can be hazardous and may require a catalyst, such as a Lewis acid (e.g., FeBr₃), to enhance its electrophilicity, although this can sometimes lead to a mixture of products. researchgate.net
NBS is a versatile and safer alternative to liquid bromine, often used for electrophilic aromatic bromination of activated rings. commonorganicchemistry.com Other reagents, such as γ-picolinium bromochromate (γ-PBC) and tetrabutylammonium (B224687) tribromide (TBATB), have been developed as mild and highly regioselective brominating agents for various aromatic systems. orientjchem.orgnih.gov The catalytic activation of these agents can be achieved using protic acids, which can protonate the pyridine nitrogen, altering the electronic properties of the ring, or Lewis acids that polarize the Br-Br bond. nih.gov
| Brominating Agent | Abbreviation | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Molecular Bromine | Br₂ | With or without Lewis/protic acid catalyst (e.g., FeBr₃, Acetic Acid) | High reactivity, low cost | Hazardous (corrosive, toxic), can lead to polysubstitution orientjchem.org |
| N-Bromosuccinimide | NBS | Acid catalyst (e.g., H₂SO₄) or radical initiator (AIBN) | Solid, easier to handle than Br₂, good selectivity for activated rings commonorganicchemistry.com | Lower atom economy compared to Br₂ |
| Pyridinium Hydrobromide Perbromide | PHP | Polar solvents (e.g., THF, Acetic Acid) | Solid, mild, selective brominating agent commonorganicchemistry.comacs.org | Higher molecular weight, lower bromine content |
| Dibromoisocyanuric Acid | DBI | Strong acid (e.g., H₂SO₄) | Highly effective, often faster and higher yielding than NBS tcichemicals.com | Requires strong acid activation |
| Tetrabutylammonium Tribromide | TBATB | Various organic solvents | Mild, highly selective, solid reagent nih.gov | Higher cost, high molecular weight |
Control of Selectivity in Polybromination Reactions
Achieving the specific 4,6-dibromo substitution pattern on a 5-hydroxypicolinate framework requires precise control over the reaction conditions to prevent the formation of mono-brominated or other poly-brominated isomers. The strong activating nature of the hydroxyl group makes the pyridine ring susceptible to multiple brominations.
The primary methods for controlling selectivity in polybromination include:
Stoichiometry: The molar ratio of the brominating agent to the substrate is the most direct way to control the degree of bromination. For dibromination, at least two equivalents of the reagent are theoretically required. In practice, a slight excess may be used to drive the reaction to completion.
Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetic product and reducing the rate of subsequent bromination steps.
Reaction Time: Careful monitoring of the reaction progress allows it to be quenched once the desired dibrominated product has formed, minimizing the formation of over-brominated byproducts.
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate, thereby affecting selectivity. orientjchem.org
Direct bromination of aromatic compounds frequently results in mixtures of products, necessitating careful optimization of these parameters to isolate the desired compound in high purity. researchgate.net
Novel Multicomponent Reaction Strategies for Picolinic Acid Frameworks
Traditional syntheses of highly substituted pyridines often involve multiple steps of functional group introduction and manipulation on a pre-existing ring. Modern organic synthesis increasingly turns to multicomponent reactions (MCRs), which offer a more efficient and atom-economical approach by combining three or more reactants in a single step to form a complex product. rasayanjournal.co.inrsc.org
Several MCRs are known for the de novo synthesis of the pyridine core, which could be adapted to produce precursors for this compound. For instance, variations of the Hantzsch pyridine synthesis or other condensation reactions involving aldehydes, β-ketoesters, and an ammonia (B1221849) source can provide rapid access to functionalized dihydropyridines, which can then be oxidized to the corresponding pyridine. nih.gov The strategic choice of starting materials in an MCR could allow for the direct installation of the required hydroxyl and ester functionalities, or precursors thereof, onto the pyridine framework. researchgate.netnih.gov These methods are advantageous as they build molecular complexity quickly and can reduce the number of purification steps, aligning with the principles of green chemistry. rsc.orgresearchgate.net
Comparative Analysis of Synthetic Routes: Yields, Purity Profiles, and Economic Considerations
Two primary strategies can be envisioned for the synthesis of this compound: a linear, stepwise approach and a convergent, MCR-based approach. Each route has distinct advantages and disadvantages concerning yield, purity, and economic viability.
Route A: Stepwise Electrophilic Bromination This classic approach would likely start from a commercially available or easily synthesized Methyl 5-hydroxypicolinate. The key step is the direct dibromination at the C4 and C6 positions.
Yields: The yields for electrophilic bromination of activated heterocycles can be variable and are highly dependent on the optimization of reaction conditions to maximize selectivity.
Purity: A significant challenge is controlling the selectivity to avoid mono- and poly-brominated byproducts, which can complicate purification and lower the isolated yield of the desired product. researchgate.net
Economics: This route may be economically viable if the starting materials are inexpensive. However, costs can increase due to potentially low yields and the need for extensive chromatographic purification.
Route B: Multicomponent Reaction (MCR) Approach This strategy involves constructing the fully substituted pyridine ring from simple, acyclic precursors in a single step, followed by any necessary functional group modifications.
Yields: MCRs can often provide moderate to high yields of complex products in a single operation. researchgate.net
Purity: While MCRs can sometimes lead to side products, the final product is often crystalline and can be purified without chromatography. The main impurities would stem from the MCR itself rather than from incomplete or over-reaction in a stepwise sequence.
Economics: MCRs are highly atom-economical and step-economical, reducing solvent usage, energy consumption, and waste generation. rasayanjournal.co.in This can lead to significant cost savings, particularly on an industrial scale, despite potentially more complex starting materials.
| Parameter | Route A: Stepwise Bromination | Route B: MCR Approach |
|---|---|---|
| Number of Steps | Fewer steps if starting from a close precursor | Potentially fewer overall steps from simple precursors |
| Typical Yields | Variable, dependent on selectivity control | Often moderate to high for the key ring-forming step researchgate.net |
| Purity Profile | Risk of isomeric impurities, requires careful purification | Different set of potential byproducts, but can be highly efficient |
| Atom Economy | Lower, due to byproducts like HBr or succinimide | Generally high, as most atoms are incorporated into the product rasayanjournal.co.in |
| Economic Feasibility | Dependent on starting material cost and purification needs | Potentially more cost-effective due to step economy and reduced waste |
Green Chemistry Approaches in the Synthesis of Halogenated Pyridines
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in The synthesis of halogenated pyridines, which traditionally can involve hazardous reagents and solvents, is an area ripe for the application of these principles. acsgcipr.org
Key green approaches applicable to the synthesis of this compound include:
Safer Reagents: Replacing hazardous reagents like molecular bromine with solid, more manageable alternatives such as N-bromosuccinimide (NBS) or ammonium (B1175870) tribromides enhances laboratory safety. acsgcipr.orgdigitellinc.com
Catalysis: The use of catalytic amounts of acids or other promoters is preferable to stoichiometric reagents, as it reduces waste and improves atom economy.
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase yields, and lead to cleaner reactions for the synthesis of pyridine derivatives. nih.govmdpi.com This method offers rapid and efficient heating compared to conventional methods.
Greener Solvents: Replacing hazardous chlorinated solvents with more environmentally benign options like water, ethanol, or even performing reactions under solvent-free conditions, significantly reduces the environmental footprint of the synthesis. mdpi.com
Atom Economy: Multicomponent reactions are inherently green as they maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. rasayanjournal.co.inrsc.org
By integrating these approaches, the synthesis of complex molecules like this compound can be made more sustainable, efficient, and economically viable.
Chemical Transformations and Derivatization Studies of Methyl 4,6 Dibromo 3 Hydroxypicolinate
Reactivity at the Hydroxyl Moiety
The phenolic hydroxyl group at the 3-position of the pyridine (B92270) ring is a key site for chemical modification. Its acidity and nucleophilicity can be exploited in various reactions, including alkylation, acylation, and etherification, to introduce a wide range of functional groups.
O-Alkylation Reactions (e.g., Benzylation, Methylation)
O-alkylation of the hydroxyl group in Methyl 4,6-dibromo-3-hydroxypicolinate can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. These reactions lead to the formation of the corresponding ethers, which can be important intermediates in multi-step syntheses.
The choice of base is critical in the O-alkylation of phenolic compounds and significantly influences the reaction's efficiency. In the case of Methyl 4,6-dibromo-3-hydroxypicolinate, the hydroxyl group is acidic enough to be deprotonated by a variety of bases. Common bases used for such transformations include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and hydrides (e.g., NaH). researchgate.net
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), which facilitates the dissolution of the reactants and promotes the nucleophilic attack of the resulting phenoxide on the alkylating agent. The reactivity of the alkylating agent also plays a role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.
For instance, the benzylation of a similar phenolic substrate can be efficiently achieved using benzyl bromide in the presence of potassium carbonate in DMF at room temperature or with gentle heating. researchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.
Table 1: Representative Conditions for Base-Catalyzed O-Alkylation of Phenolic Compounds This table presents plausible reaction conditions for the O-alkylation of Methyl 4,6-dibromo-3-hydroxypicolinate based on analogous reactions.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Plausible Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 25-50 | 85-95 |
| 2 | Methyl Iodide | NaH | THF | 0-25 | 90-98 |
| 3 | Ethyl Bromide | Cs₂CO₃ | MeCN | 60 | 80-90 |
For the O-alkylation of Methyl 4,6-dibromo-3-hydroxypicolinate with achiral alkylating agents like benzyl bromide or methyl iodide, no new stereocenters are formed, and therefore, stereochemical considerations are not applicable. However, if a chiral alkylating agent were to be used, the reaction would proceed via an Sₙ2 mechanism, leading to the inversion of configuration at the chiral center of the alkylating agent. The pyridine core of the substrate is planar and achiral, so it does not influence the stereochemical outcome of the reaction at the alkylating agent.
Esterification and Acylation Reactions for Protecting Group Strategies
The hydroxyl group can be protected by converting it into an ester or an acyl group. This strategy is often employed in multi-step syntheses to prevent the hydroxyl group from interfering with subsequent reactions. uchicago.edu Common acylating agents include acid chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride). These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct.
For example, the acetylation of the hydroxyl group can be readily achieved by treating the substrate with acetic anhydride in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). The resulting acetate ester is generally stable under neutral and acidic conditions but can be easily cleaved under basic conditions to regenerate the hydroxyl group.
Etherification and Related Functional Group Interconversions
Besides simple alkylation, other etherification strategies can be employed. For example, the Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a classic method for forming ethers. researchgate.net More modern methods, such as palladium-catalyzed etherification reactions, could also be applicable, offering milder reaction conditions and broader substrate scope. acs.orgorganic-chemistry.org
Functional group interconversions of the resulting ethers can further expand the molecular diversity. For instance, a benzyl ether can be cleaved by hydrogenolysis to regenerate the hydroxyl group, making it a useful protecting group.
Transformations of the Ester Group
The methyl ester at the 2-position of the pyridine ring is another site for chemical modification. The most common transformation of the ester group is its hydrolysis to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. libretexts.orgwikipedia.org
Base-catalyzed hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, at room temperature or with heating. wikipedia.orgorganic-synthesis.com The reaction proceeds via a nucleophilic acyl substitution mechanism and is generally irreversible. The resulting carboxylate salt can be protonated in a subsequent acidic workup to yield the carboxylic acid. libretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. wikipedia.orglibretexts.org It is typically performed by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org
The resulting carboxylic acid can then be converted into a variety of other functional groups. For example, it can be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.
Table 2: Plausible Conditions for the Hydrolysis of the Methyl Ester This table presents plausible reaction conditions for the hydrolysis of the ester group in Methyl 4,6-dibromo-3-hydroxypicolinate based on general procedures.
| Entry | Conditions | Products | Plausible Yield (%) |
| 1 | 1 M NaOH (aq.), THF, 25°C | Carboxylate Salt | >95 |
| 2 | 6 M HCl (aq.), 100°C | Carboxylic Acid | 80-90 |
| 3 | LiOH, THF/H₂O, 25°C | Carboxylate Salt | >95 |
Hydrolysis to the Corresponding Picolinic Acid
The hydrolysis of the methyl ester group in methyl 4,6-dibromo-5-hydroxypicolinate to its corresponding carboxylic acid, 4,6-dibromo-5-hydroxypicolinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is the more common method for ester hydrolysis. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol or ethanol to ensure solubility. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion and yielding a carboxylate salt. A final acidic workup step is required to protonate the carboxylate and furnish the neutral picolinic acid.
Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous medium. This is a reversible process that follows the principle of microscopic reversibility for Fischer esterification. The acid protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by water. While effective, this method may sometimes require harsher conditions compared to saponification.
Transesterification for Diverse Ester Analogues
Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction is valuable for creating a library of ester analogues with modified properties, such as solubility or steric bulk. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
To drive the equilibrium towards the desired product, the alcohol reactant (e.g., ethanol for an ethyl ester, or benzyl alcohol for a benzyl ester) is typically used in large excess or as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: A catalytic amount of a strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the new alcohol.
Base-Catalyzed Transesterification: A stoichiometric amount of a strong base, typically the alkoxide corresponding to the desired ester (e.g., sodium ethoxide for an ethyl ester), is used. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition-elimination pathway. masterorganicchemistry.com
This methodology allows for the synthesis of a variety of ester derivatives from the parent methyl ester, broadening its synthetic utility.
Amidation and Reduction to Alcohol or Aldehyde Derivatives
Amidation: The methyl ester of this compound can be converted into the corresponding picolinamide derivative through reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, often requiring elevated temperatures, proceeds via nucleophilic acyl substitution, replacing the methoxy group with the amino group. The resulting amides are important functional groups in medicinal chemistry and materials science.
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (4,6-dibromo-5-hydroxy-pyridin-2-yl)methanol. This transformation is typically accomplished using powerful hydride reducing agents.
Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. chemistrysteps.comcommonorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). chemistrysteps.com An excess of LiAlH₄ is required as two hydride ions are consumed per ester group. chemistrysteps.com
Reduction to Aldehyde: Partial reduction of the ester to the aldehyde, 4,6-dibromo-5-hydroxy-picolinaldehyde, is a more delicate transformation. It requires the use of sterically hindered and less reactive hydride reagents at low temperatures to prevent over-reduction to the alcohol.
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is the reagent of choice for the partial reduction of esters to aldehydes. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically performed at very low temperatures (e.g., -78 °C) in a non-polar solvent like toluene or dichloromethane. masterorganicchemistry.com The low temperature stabilizes the tetrahedral intermediate, which upon aqueous workup hydrolyzes to the desired aldehyde.
Table 1: Summary of Functional Group Transformations at the C2-Position
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | NaOH or H₂SO₄ (aq) | Carboxylic Acid |
| Transesterification | R'OH, acid or base catalyst | Ester (OR') |
| Amidation | R'R''NH | Amide (NR'R'') |
| Reduction to Alcohol | LiAlH₄ | Primary Alcohol |
| Reduction to Aldehyde | DIBAL-H, -78 °C | Aldehyde |
Halogen Chemistry and Cross-Coupling Reactions
The two bromine atoms on the pyridine ring of this compound are key handles for synthetic diversification through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para (C2, C4, C6) to the ring nitrogen. stackexchange.comlibretexts.org In this compound, the bromine atoms are located at the activated C4 and C6 positions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org
The regioselectivity of a potential SNAr reaction on this substrate would be influenced by several factors:
Electronic Effects: Both the C4 and C6 positions are electronically activated by the ring nitrogen. The electron-withdrawing ester group at C2 further activates the C4 and C6 positions. The hydroxyl group at C5, being an electron-donating group, may slightly deactivate the adjacent C4 and C6 positions.
Steric Hindrance: The C6 position is adjacent to the hydroxyl group at C5, while the C4 position is flanked by a bromine and the hydroxyl group. Steric access for an incoming nucleophile might differ between the two sites.
Given the electronic activation of both C4 and C6, selective mono-substitution can be challenging and may yield a mixture of isomers. However, by carefully controlling reaction conditions (temperature, solvent, and nature of the nucleophile), a degree of regioselectivity can often be achieved. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide variety of substituents.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) for C-C, C-N, C-O Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the site of the C-Br bonds. The differential reactivity of the C4-Br and C6-Br bonds can potentially allow for sequential and site-selective functionalization. In many polyhalogenated heterocycles, the rate of oxidative addition of the palladium catalyst, which is often the selectivity-determining step, is faster at positions proximal to a heteroatom (like C6) than at more distant positions (like C4). baranlab.orgwhiterose.ac.uk
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used for forming C-C bonds and is known for its tolerance of a wide range of functional groups. mdpi.comnih.gov
Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound (stannane) catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org Stannanes are stable and tolerant of many functional groups, but the toxicity of tin reagents is a significant drawback. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org Organozinc reagents are highly reactive, but also sensitive to air and moisture. wikipedia.org
These reactions provide robust methods for introducing aryl, heteroaryl, alkyl, and vinyl groups onto the picolinate (B1231196) core.
Table 2: Overview of Common Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent (R-M) | Key Features |
|---|---|---|
| Suzuki-Miyaura | R-B(OR)₂ | Stable, non-toxic boron reagents; requires a base. |
| Stille | R-Sn(Alkyl)₃ | Air and moisture stable reagents; toxic tin byproducts. wikipedia.org |
| Negishi | R-ZnX | Highly reactive; sensitive to air/moisture; high functional group tolerance. wikipedia.org |
Exploration of Palladium-Catalyzed Coupling Methodologies
The success and selectivity of cross-coupling reactions on this compound are highly dependent on the specific palladium-catalyzed methodology employed. The choice of catalyst components can be tuned to control which bromine atom reacts and to facilitate different types of bond formation.
C-C Bond Formation: For Suzuki, Stille, and Negishi reactions, a variety of palladium(0) sources can be used, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in combination with phosphine ligands. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. The choice of ligand (e.g., triphenylphosphine, Buchwald-type biaryl phosphines) and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can influence the reaction rate and selectivity between the C4 and C6 positions. Remarkably, studies on 2,4-dibromopyridine have shown that reaction conditions can be tuned to reverse the intrinsic C2/C6 selectivity, favoring reaction at C4 by promoting the formation of palladium nanoparticle catalysts over mononuclear species. whiterose.ac.ukacs.org
C-N Bond Formation (Buchwald-Hartwig Amination): This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. acs.orgnih.govyoutube.commit.edusemanticscholar.org The catalytic system typically consists of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos, XPhos) along with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). nih.gov This enables the construction of diverse amino-substituted pyridines.
C-O Bond Formation (Buchwald-Hartwig Etherification): Similar catalytic systems can be employed to form C-O bonds by coupling the aryl bromides with alcohols or phenols. mit.edu This reaction provides a direct route to aryl ethers. The choice of ligand is again critical to prevent side reactions like β-hydride elimination when using aliphatic alcohols. mit.edu
By carefully selecting the palladium source, ligand, base, and solvent, chemists can achieve selective mono- or di-functionalization of the this compound core, opening avenues to a vast array of complex and potentially bioactive molecules.
Development of Ligand Systems for Enhanced Reactivity and Selectivity
In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of ligand is crucial for achieving high yields and selectivity. For dihalogenated pyridines, the electronic and steric properties of the ligand influence which bromine atom is more readily activated for oxidative addition to the metal catalyst, typically palladium.
For Suzuki cross-coupling reactions of dibromopyridines, various phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been successfully employed. Sterically bulky and electron-rich phosphine ligands are known to enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov The choice of ligand can also influence the regioselectivity of the reaction, determining which of the two bromine atoms reacts preferentially.
Below is a table summarizing ligand systems used in the Suzuki cross-coupling of analogous dibromopyridine compounds.
| Ligand | Catalyst System | Substrate Type | Observations |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 2,4-Dibromopyridine | Regioselective coupling at the 2-position. researchgate.net |
| Tricyclohexylphosphine | Pd₂(dba)₃ / PCy₃ | 2,4-Dibromopyridine | Regioselective coupling at the 2-position. researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | Palladium-NHC complex | 2,6-Dibromopyridine | Selective mono-arylation. researchgate.net |
| BippyPhos | Palladium catalyst | Aryl halides | Effective for coupling with hydroxylamines. organic-chemistry.org |
It is important to note that the electronic environment of this compound, with its hydroxyl and ester groups, will influence the reactivity of the C-Br bonds, and thus the optimal ligand system may differ from those used for simpler dibromopyridines.
Mechanistic Studies of Cross-Coupling Pathways
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring. In the case of a dibrominated pyridine, the regioselectivity of this step is influenced by the electronic and steric environment of the two bromine atoms. For 2,4-dibromopyridine, oxidative addition has been shown to occur preferentially at the 2-position. researchgate.net The electron-withdrawing nature of the ester group and the electron-donating character of the hydroxyl group in this compound would be expected to influence the relative reactivity of the C4-Br and C6-Br bonds.
Transmetalation: The organoboron reagent (in a Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base. nih.gov
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
Computational and experimental studies on dibromopyridines have helped to elucidate the factors governing regioselectivity. The relative electrophilicity of the carbon atoms bearing the bromine atoms plays a significant role in determining the site of initial oxidative addition. researchgate.net
Reductive Debromination and Hydrogenation Strategies
The bromine atoms on the pyridine ring can be removed through reductive debromination, and the pyridine ring itself can be saturated via hydrogenation.
Reductive Debromination: This transformation can often be achieved using a palladium catalyst with a hydrogen source. It can sometimes occur as a side reaction during cross-coupling reactions, leading to hydrodebromination. mdpi.com The selectivity of debromination (i.e., which bromine is removed) would depend on the reaction conditions and the relative reactivity of the two C-Br bonds.
Hydrogenation: The saturation of the pyridine ring to a piperidine ring typically requires more forcing conditions than simple debromination. Various catalysts have been employed for the hydrogenation of substituted pyridines.
The following table outlines conditions used for the hydrogenation of analogous brominated and functionalized pyridines.
| Catalyst | Substrate Type | Conditions | Product |
| Platinum(IV) oxide (PtO₂) | Substituted Pyridines | Glacial acetic acid, 50-70 bar H₂ | Piperidine derivatives researchgate.net |
| Rhodium(III) oxide (Rh₂O₃) | Functionalized Pyridines | 2,2,2-Trifluoroethanol, 5 bar H₂, 40 °C | Piperidine derivatives liverpool.ac.uk |
| Ruthenium on Carbon (Ru/C) | 3-Hydroxypyridine | Acetic or phosphoric acid, 3-5 MPa H₂, 70-100 °C | 3-Hydroxypiperidine patsnap.com |
For this compound, hydrogenation would likely lead to the corresponding piperidine derivative, with the potential for simultaneous debromination depending on the catalyst and reaction conditions. The presence of the hydroxyl group may influence the catalytic activity and selectivity of the hydrogenation process. google.com
Functionalization at the Pyridine Nitrogen Atom
The nitrogen atom of the pyridine ring in this compound is a site for potential functionalization, primarily through N-alkylation or N-arylation. The tautomeric nature of the hydroxypyridine moiety (existing in equilibrium with its pyridone form) can influence the site of functionalization (N- vs. O-alkylation/arylation).
N-Alkylation: The introduction of an alkyl group onto the pyridine nitrogen can be achieved using various alkylating agents, such as alkyl halides. The regioselectivity (N- versus O-alkylation) is often dependent on the reaction conditions, including the choice of base and solvent. For 2-pyridones, N-alkylation is often favored. organic-chemistry.orggoogle.com
N-Arylation: The formation of a C-N bond between the pyridine nitrogen and an aryl group can be accomplished through copper- or palladium-catalyzed cross-coupling reactions. For hydroxypyridines, N-arylation has been achieved using aryl halides or aryl boronic acids. researchgate.netaragen.com
The table below provides examples of conditions used for the N-functionalization of analogous hydroxypyridine systems.
| Reaction Type | Reagents | Catalyst/Base | Substrate Type | Product |
| N-Alkylation | Alkyl Halides | Tetra-alkyl ammonium (B1175870) fluoride | 2-Pyridone | N-Alkyl-2-pyridone google.com |
| N-Alkylation | α-Keto Esters | P(NMe₂)₃ | 2-Pyridones | N-Alkylated 2-pyridones organic-chemistry.org |
| N-Arylation | Aryl Halides | Copper-based catalyst | 2- and 4-Hydroxypyridines | N-Aryl hydroxypyridines researchgate.net |
| N-Arylation | Aryl Boronic Acids | Copper-mediated | 1-Hydroxy-1H-benzotriazoles | N-Aryl benzotriazoles aragen.com |
For this compound, the tautomeric equilibrium between the 5-hydroxypyridine and the corresponding pyridone form would need to be considered when planning N-functionalization reactions to ensure the desired regioselectivity.
Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For Methyl 4,6-dibromo-5-hydroxypicolinate, one would expect to observe distinct signals for the aromatic proton on the pyridine (B92270) ring, the hydroxyl proton, and the methyl protons of the ester group. The chemical shift (δ) of each signal would indicate the degree of shielding or deshielding of the protons, while the integration of the peaks would correspond to the number of protons of each type. Spin-spin coupling patterns (splitting) would reveal the connectivity between adjacent non-equivalent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.5 - 8.5 | Singlet | 1H |
| Hydroxyl-OH | 5.0 - 6.0 (broad) | Singlet | 1H |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments within a molecule. In the case of this compound, distinct signals would be expected for each of the seven carbon atoms: the five carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts of the carbon atoms attached to the bromine and oxygen atoms would be significantly affected, providing key structural information.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 160 - 170 |
| C-O (Aromatic) | 150 - 160 |
| C-Br (Aromatic) | 110 - 125 |
| C-H (Aromatic) | 130 - 140 |
| Quaternary C (Aromatic) | 140 - 150 |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, confirming the connectivity of the proton-bearing fragments.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra would reveal direct one-bond correlations between protons and the carbons to which they are attached.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is instrumental in piecing together the entire molecular skeleton, including the placement of quaternary carbons and functional groups.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₇H₅Br₂NO₃), HRMS would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The accurate mass measurement would provide strong evidence for the proposed molecular formula.
X-ray Crystallography for Definitive Solid-State Structure Determination of the Compound and its Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of the molecular structure.
Vibrational Spectroscopy (Infrared, Raman) in Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, and vibrations associated with the aromatic pyridine ring.
Raman Spectroscopy , being complementary to IR, would also provide information on the vibrations of the molecular framework, particularly for non-polar bonds.
These techniques are also valuable for monitoring the progress of chemical reactions, for instance, by observing the appearance or disappearance of characteristic functional group peaks.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H (stretch, broad) | 3200 - 3600 |
| C=O (stretch) | 1700 - 1730 |
| C=C, C=N (aromatic stretch) | 1450 - 1600 |
Note: Predicted values are estimates.
Applications in Advanced Organic Synthesis and Chemical Sciences
Precursor in the Synthesis of Complex Heterocyclic Systems
The densely functionalized core of Methyl 4,6-dibromo-5-hydroxypicolinate makes it an ideal starting material for the synthesis of intricate heterocyclic structures. The bromine atoms, in particular, serve as valuable handles for various cross-coupling reactions, enabling the introduction of diverse substituents and the formation of new ring systems.
The pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The ability to precisely control the substitution pattern on the pyridine ring is crucial for fine-tuning the properties of these molecules. This compound provides a platform for achieving such control. The two bromine atoms at the 4- and 6-positions can be selectively functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura mdpi.comorgsyn.org or Stille couplings orgsyn.orgorgsyn.org. These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, leading to the generation of highly elaborate and diverse multisubstituted pyridine derivatives.
For instance, sequential cross-coupling reactions can be envisioned where one bromine atom is reacted selectively under a specific set of conditions, followed by the functionalization of the second bromine atom. This stepwise approach offers a high degree of control over the final molecular structure. The hydroxyl and methyl ester groups can also be further modified, adding another layer of complexity and enabling the synthesis of a vast library of pyridine-based compounds with tailored electronic and steric properties.
Below is a table summarizing potential palladium-catalyzed cross-coupling reactions for the functionalization of dibrominated pyridine systems.
| Reaction Type | Catalyst/Reagents | Coupling Partner | Potential Product |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | Arylboronic acid | Aryl-substituted pyridine |
| Stille Coupling | Pd(PPh₃)₄ | Organostannane | Alkyl/Aryl-substituted pyridine |
| Heck Coupling | Pd(OAc)₂, Ligand, Base | Alkene | Alkenyl-substituted pyridine |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Base | Terminal alkyne | Alkynyl-substituted pyridine |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Amine | Amino-substituted pyridine |
This table presents generally applicable cross-coupling reactions for aryl bromides and is not based on specific experimental data for this compound.
Beyond simple substitution, the reactive sites on this compound can be utilized to construct more complex fused and bridged heterocyclic systems. Annulation reactions, where a new ring is built onto the existing pyridine core, are a powerful strategy in this regard.
For example, the bromine atoms can be converted to other functional groups that can participate in intramolecular cyclization reactions. A classic approach involves the introduction of ortho-functionalized aryl groups via a Suzuki coupling, followed by an intramolecular reaction to form a new heterocyclic ring fused to the pyridine. The hydroxyl and ester functionalities can also be leveraged to direct or participate in these ring-forming reactions.
The synthesis of bridged heterocyclic rings represents a greater synthetic challenge due to the introduction of strain. However, intramolecular Michael additions or other cyclization strategies involving substituents introduced at the bromine positions could potentially lead to the formation of such complex three-dimensional structures.
Role as a Key Intermediate in the Total Synthesis of Natural Product Analogues
Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant synthetic challenges. The total synthesis of natural products and their analogues allows for the confirmation of their structure, the exploration of their biological activity, and the development of more potent or selective derivatives.
The hydroxypicolinate moiety is a structural feature found in a number of bioactive natural products. This compound serves as a valuable synthon for introducing this core into larger, more complex molecules during the total synthesis of natural product analogues.
A common strategy involves the use of the bromine atoms for fragment coupling, where the picolinate (B1231196) core is linked to other key fragments of the target molecule. Subsequent modifications of the hydroxyl and ester groups, and potentially further functionalization of the pyridine ring, would then be carried out to complete the synthesis. The ability to perform late-stage functionalization on the picolinate core is particularly advantageous, as it allows for the rapid generation of a library of analogues with diverse substitution patterns for structure-activity relationship (SAR) studies.
The development of regioselective functionalization methods for the two bromine atoms is critical for the efficient incorporation of this building block into a synthetic route. This would allow for the controlled and sequential introduction of different molecular fragments, a key aspect of convergent synthesis strategies often employed in the total synthesis of complex natural products.
Utilization in the Development of Ligands for Coordination Chemistry
The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and carbonyl groups in this compound make it an attractive precursor for the synthesis of polydentate ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal ions, and the properties of these metal complexes can be tuned by modifying the substituents on the pyridine ring.
The synthesis of such ligands would typically involve the functionalization of the bromine atoms with other coordinating groups, such as amines, phosphines, or other heterocyclic moieties. The resulting multidentate ligands could then be used to chelate metal ions, leading to the formation of complexes with interesting catalytic, magnetic, or photophysical properties. The ability to systematically vary the steric and electronic properties of the ligand by changing the substituents introduced at the 4- and 6-positions provides a powerful tool for the rational design of metal complexes with desired functionalities.
The table below outlines potential donor atoms and their corresponding functional groups that could be introduced to create novel ligands.
| Donor Atom | Functional Group | Potential Metal Ion Coordination |
| Nitrogen | Amine, Imine, Pyridine | Transition metals, Lanthanides |
| Oxygen | Carboxylate, Ether, Alcohol | Alkali metals, Alkaline earth metals, Transition metals |
| Sulfur | Thiol, Thioether | Soft transition metals |
| Phosphorus | Phosphine, Phosphine oxide | Transition metals |
This table illustrates general principles of ligand design and does not represent specific ligands synthesized from this compound.
Application in the Design of Functional Organic Materials
Functional organic materials, such as those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, often rely on molecules with specific electronic and photophysical properties. The highly functionalized and tunable nature of this compound makes it a promising precursor for the development of such materials.
By extending the conjugation of the pyridine ring through cross-coupling reactions, it is possible to create molecules with tailored absorption and emission properties. For example, the introduction of electron-donating and electron-accepting groups at the 4- and 6-positions can lead to the formation of "push-pull" systems with interesting charge-transfer characteristics.
Furthermore, this compound could serve as a monomer for the synthesis of conjugated polymers. Polymerization could be achieved through various cross-coupling polymerization techniques, such as Suzuki or Stille polymerization, utilizing the two bromine atoms as coupling sites. The resulting polymers could exhibit interesting optoelectronic properties, with potential applications in organic electronics. The hydroxyl and ester groups could also be used to modify the solubility and processing characteristics of these materials.
Building Block for Supramolecular Assembly and Host-Guest Chemistry
Extensive searches of scientific literature and chemical databases have revealed no specific research detailing the application of this compound as a building block in supramolecular assembly or host-guest chemistry. The functional groups present on the molecule, including a hydroxyl group, bromine atoms, and the ester and pyridine moieties, theoretically suggest potential for forming non-covalent interactions such as hydrogen bonding and halogen bonding, which are fundamental to the construction of supramolecular architectures. However, at present, there are no published studies that have explored or established its role in these advanced chemical applications. Consequently, no experimental data on its binding properties, association constants, or the structures of any potential host-guest complexes or supramolecular assemblies are available.
Interactive Data Table: Summary of Findings
| Area of Application | Research Findings | Data Availability |
|---|---|---|
| Supramolecular Assembly | No published research found. | Not available. |
| Host-Guest Chemistry | No published research found. | Not available. |
Theoretical and Computational Investigations of Methyl 4,6 Dibromo 3 Hydroxypicolinate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of Methyl 4,6-dibromo-5-hydroxypicolinate. DFT methods offer a balance between computational cost and accuracy for systems of this size. escholarship.org
By solving approximations of the Schrödinger equation, these calculations can determine a variety of electronic properties. nih.gov For instance, a DFT study on brominated diphenyl ethers showed that electronic properties are highly dependent on the bromination pattern, affecting values like polarizability and quadrupole moments. nih.gov Similarly, for this compound, DFT calculations could elucidate how the two bromine atoms and the hydroxyl and methyl ester groups influence the electron distribution across the pyridine (B92270) ring. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used for accurate geometry optimization and property calculation of such molecules. core.ac.uk
These calculations can generate maps of electrostatic potential, identify frontier molecular orbitals (HOMO and LUMO), and calculate atomic charges. The energy and distribution of the HOMO and LUMO are key indicators of chemical reactivity, highlighting potential sites for nucleophilic or electrophilic attack. For example, DFT calculations on brominated flame retardants have been used to compute bond dissociation energies, identifying the most likely pathways for thermal degradation. researchgate.net This type of analysis could predict the relative stability of the C-Br, C-O, and C-N bonds within this compound.
Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation
| Property | Predicted Value | Significance |
| Dipole Moment | 3.5 D | Indicates overall molecular polarity, influencing solubility and intermolecular interactions. |
| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons (ionization potential). |
| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and electronic excitation energy. |
| Polarizability | 25 ų | Measures the deformability of the electron cloud, affecting intermolecular forces. |
Note: The values in this table are illustrative and represent the type of data generated by DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. nih.govyoutube.com MD simulations model the movement of atoms by applying classical mechanics, where forces are calculated using a predefined force field. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the single bonds connecting the ester group and the hydroxyl group to the pyridine ring can lead to different stable conformations (rotamers). MD simulations can sample these different conformations and determine their relative populations at a given temperature. nih.gov
Furthermore, MD simulations are exceptionally well-suited to studying the effects of solvents. mdpi.comdovepress.com By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to model how the solvent influences the conformational preferences of the solute. dovepress.com Analysis of the simulation trajectory can reveal details about the solvation shell, including the formation of hydrogen bonds between the hydroxyl group of the picolinate (B1231196) and water molecules. dovepress.com Key analytical metrics from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and Radial Distribution Functions (RDF) to characterize solute-solvent interactions. dovepress.com
Table 2: Illustrative Data from a Molecular Dynamics Simulation of this compound in Water
| Analysis Metric | Result | Interpretation |
| Average RMSD | 0.8 Å | Indicates the molecule maintains a stable average conformation throughout the simulation. |
| RMSF of Ester Group | High | Suggests the methyl ester group is flexible and rotates freely. |
| RDF of Hydroxyl H to Water O | Peak at 1.8 Å | Confirms strong hydrogen bonding between the hydroxyl group and surrounding water molecules. |
| Solvent Accessible Surface Area (SASA) | 250 Ų | Quantifies the exposure of the molecule to the solvent, which is related to solubility. |
Note: The values in this table are for illustrative purposes to show the type of data generated from MD simulations.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and spectral assignment. nih.gov
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. sourceforge.iogithub.io DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can compute the magnetic shielding tensors for each nucleus (¹H, ¹³C). researchgate.net These values are then converted to chemical shifts by referencing them against a standard compound (e.g., TMS) calculated at the same level of theory. For flexible molecules like this compound, accurate predictions require averaging the chemical shifts over a Boltzmann-weighted ensemble of low-energy conformers obtained from a conformational search or MD simulations. nih.govnih.gov Studies have shown that including solvent effects, often through implicit models like the Polarizable Continuum Model (PCM), improves the accuracy of predicted shifts. github.io
Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. q-chem.comq-chem.com This calculation is typically performed after a geometry optimization to ensure the structure is at a stationary point on the potential energy surface. q-chem.com The calculation involves computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). q-chem.com Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the atomic motions for each vibration (e.g., C=O stretch, O-H bend). The calculated intensities of these modes allow for the generation of a theoretical spectrum that can be directly compared with experimental data for structural confirmation. q-chem.com
Table 3: Hypothetical Computationally Predicted Spectroscopic Data for this compound
| Parameter | Nucleus / Mode | Predicted Value | Experimental Correlation |
| ¹H NMR Chemical Shift | H on Hydroxyl Group | 5.5 ppm | Position is sensitive to hydrogen bonding and solvent. |
| ¹³C NMR Chemical Shift | C in Ester Carbonyl | 165 ppm | Characteristic downfield shift for a carbonyl carbon. |
| Vibrational Frequency | C=O Stretch | 1720 cm⁻¹ | Corresponds to a strong absorption band in the IR spectrum. |
| Vibrational Frequency | O-H Stretch | 3400 cm⁻¹ | Corresponds to a broad absorption band in the IR spectrum, indicative of hydrogen bonding. |
Note: These are representative values illustrating the output of spectroscopic parameter calculations.
Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization
Computational chemistry is an invaluable tool for optimizing chemical syntheses by providing a detailed understanding of reaction mechanisms. nih.govccspublishing.org.cn By modeling potential reaction pathways, chemists can predict product distributions, understand selectivity, and identify conditions that favor the desired outcome. nih.gov
For the synthesis of a highly substituted pyridine like this compound, theoretical calculations can be used to explore the entire potential energy surface of a reaction. This involves locating the structures of reactants, intermediates, transition states, and products. Transition state theory allows for the calculation of activation energies (the energy barrier of the reaction), which are directly related to the reaction rate.
For example, if a synthetic step involves the bromination of a picolinate precursor, DFT calculations could model the addition of bromine at different positions on the ring. By comparing the activation energies for bromination at each site, the calculations can predict the regioselectivity of the reaction and explain why the bromine atoms add to the 4- and 6-positions. Similarly, modeling the hydrolysis of the ester or other functional group transformations can provide insights into the required reaction conditions (e.g., temperature, catalyst) for efficient synthesis. rsc.orggoogle.com This predictive capability allows for the in silico screening of different synthetic routes, saving significant time and resources in the laboratory. nih.gov
Table 4: Example of a Theoretical Reaction Pathway Analysis for a Synthetic Step
| Reaction Coordinate Point | Description | Relative Energy (kcal/mol) | Significance |
| Reactants | Picolinate Precursor + Brominating Agent | 0.0 | Reference energy level. |
| Transition State 1 (TS1) | Bromination at C4-position | +15.2 | Activation energy for forming the 4-bromo product. |
| Transition State 2 (TS2) | Bromination at C3-position | +22.5 | Higher activation energy suggests this pathway is less favorable. |
| Product | 4-Bromo-picolinate | -5.8 | The reaction is predicted to be exothermic. |
Note: This table provides a simplified, illustrative example of the data obtained from reaction pathway modeling.
Future Directions and Research Opportunities
Development of More Sustainable and Environmentally Benign Synthetic Routes
The synthesis of polyhalogenated heterocycles often relies on traditional methods that can be harsh and environmentally taxing. Future research should prioritize the development of green and sustainable synthetic pathways to Methyl 4,6-dibromo-5-hydroxypicolinate.
Current halogenation methods for electron-deficient π-systems like pyridines can require severe conditions. nih.gov A primary research goal is to devise new synthetic protocols that avoid the use of aggressive brominating agents, chlorinated solvents, and energy-intensive purification techniques. Inspired by advancements in green chemistry, multicomponent reactions (MCRs) could offer an efficient alternative, potentially allowing the construction of the substituted pyridine (B92270) core in a single, atom-economical step from simpler precursors. mdpi.com
Furthermore, developing catalytic bromination methods that operate under mild conditions would represent a significant advance. Exploring enzymatic halogenation or biomimetic approaches could also yield highly selective and environmentally friendly synthetic routes. nih.gov Another avenue involves adapting methods used for other polyhalogenated pyridines, such as employing water as a solvent, which would drastically improve the environmental profile of the synthesis. acs.orgacs.org
Exploration of Novel Reactivity Modes for Underexplored Functionalizations
The rich functionality of this compound presents a fertile ground for exploring novel chemical reactivity. The two bromine atoms at the C4 and C6 positions are prime targets for regioselective functionalization. A significant research opportunity lies in systematically investigating the differential reactivity of the C4-Br versus the C6-Br bond. This selectivity could be controlled by steric hindrance, electronic effects, or the choice of catalyst and reaction conditions, enabling programmed, site-selective derivatization.
Future work should focus on leveraging these C-Br bonds in a wide array of modern cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and C-H activation protocols. This would allow the introduction of diverse aryl, alkyl, alkynyl, and amino groups, transforming the compound into a scaffold for complex molecular architectures. Additionally, the hydroxyl group at the C5 position offers another handle for functionalization through O-alkylation, O-arylation, or esterification, adding another dimension of structural diversity. The pyridine nitrogen can also be activated, for instance, by forming the corresponding N-oxide, to modulate the electronic properties and reactivity of the entire ring system. nih.gov
Design and Synthesis of Advanced Derivatives with Precisely Tailored Reactivity
Building upon the exploration of its reactivity, a major future direction is the rational design and synthesis of advanced derivatives with tailored properties for specific applications. By strategically combining functionalizations at the C4, C6, and C5-OH positions, new molecules with precisely controlled steric and electronic characteristics can be created.
For example, selective replacement of one or both bromine atoms can fine-tune the molecule's electronic properties for applications in materials science or as ligands for catalysis. The synthesis of libraries of these derivatives is an indispensable requirement for modern drug discovery processes. researchgate.net By hybridizing the core structure with other pharmacophores, novel compounds could be developed and screened for biological activity, a strategy that has proven successful for other pyridine-based molecules. nih.govmdpi.com The core scaffold of this compound is thus a launchpad for creating diverse chemical libraries aimed at discovering new leads in medicinal chemistry and materials science.
Integration of the Compound into Automated Synthesis Platforms and Flow Chemistry
The transition from traditional batch synthesis to automated and continuous flow chemistry is a key trend in modern chemical production for achieving more sustainable and efficient processes. sci-hub.se The synthesis and derivatization of this compound are well-suited for adaptation to these technologies.
Flow chemistry offers enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.com Performing hazardous reactions, such as bromination or reactions requiring unstable intermediates, in a continuous flow reactor can minimize risks and improve reproducibility. sci-hub.se One-step pyridine syntheses have been successfully transferred to continuous flow processing, suggesting that a similar approach could be developed for this compound. researchgate.net
Furthermore, integrating flow reactors with automated synthesis platforms can accelerate the exploration of its reactivity and the production of derivative libraries. researchgate.netnih.gov Such automated systems can rapidly execute and optimize a wide range of reactions, such as cross-coupling or functional group manipulations, enabling high-throughput synthesis and screening of new chemical entities derived from the parent compound. sigmaaldrich.combohrium.com
Computational Design of Next-Generation Analogues for Specific Synthetic Objectives
Computational chemistry and in silico design are powerful tools for accelerating the development of new molecules and reactions. nih.govmalariaworld.org These approaches should be harnessed to guide future research on this compound.
Density Functional Theory (DFT) calculations can be employed to predict the reactivity and regioselectivity of the different functional groups on the pyridine ring. nih.govrsc.org Such studies can provide valuable insights into the mechanisms of potential reactions and help rationalize experimental outcomes, for instance, by modeling the SNAr pathway for nucleophilic substitution. nih.govresearchgate.netresearchgate.net This predictive power can save significant experimental time and resources by identifying the most promising reaction conditions and substrates.
Beyond predicting reactivity, computational methods can be used to design next-generation analogues with specific, desired properties in silico before their synthesis. auctoresonline.orgmdpi.com For example, researchers can model the electronic, steric, and pharmacokinetic (ADME) properties of virtual derivatives to identify candidates with high potential as new ligands, catalysts, or therapeutic agents. This synergy between computational design and experimental synthesis will be crucial for unlocking the full potential of this compound as a versatile synthetic platform.
Q & A
Q. How does the dibromo substitution pattern affect supramolecular interactions in crystal packing?
- Methodology : Analyze X-ray data (OLEX2) to identify halogen bonding (C–Br···O/N) and π-stacking interactions. Compare with analogs (e.g., methyl 4,6-dichloro-5-methylpicolinate from ) to assess steric effects. Use Hirshfeld surface analysis to quantify intermolecular contacts .
Notes
- Data Interpretation : Always cross-validate spectroscopic and crystallographic data with literature analogs (e.g., and ).
- Conflict Resolution : For contradictory results, apply the PICO framework () to isolate variables (e.g., intervention = alternative solvent, outcome = yield improvement).
- Software Tools : OLEX2 () is critical for structural refinement, while DOE software (e.g., JMP) aids in reaction optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
